molecular formula C10H11N3 B1279204 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 65242-19-5

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B1279204
CAS No.: 65242-19-5
M. Wt: 173.21 g/mol
InChI Key: ZBOFTCWMOSKYLC-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the second position, a tetrahydroquinoline ring, and a carbonitrile group at the third position. It is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.

Scientific Research Applications

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

Safety and Hazards

The safety information for “2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other substrates. Additionally, this compound has been found to bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound has been shown to alter metabolic fluxes and energy production, impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound and a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have beneficial effects, such as the modulation of enzyme activity and the enhancement of cellular function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and oxidative stress . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The interaction with these enzymes can affect metabolic fluxes and the levels of specific metabolites, influencing overall cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be synthesized through a multi-component reaction involving cyclohexanone, benzylidenemalononitrile, and ammonium acetate. The reaction typically takes place in a solvent such as ethanol under reflux conditions . The general reaction scheme is as follows:

  • Cyclohexanone reacts with benzylidenemalononitrile in the presence of ammonium acetate.
  • The mixture is refluxed in ethanol for several hours.
  • The product is then isolated and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues: These include compounds with different substituents on the quinoline ring.

    Quinoline derivatives: Compounds such as 2-aminoquinoline and 2-amino-4-phenylquinoline.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its tetrahydroquinoline ring structure provides a versatile scaffold for the development of various bioactive molecules .

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h5H,1-4H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOFTCWMOSKYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217435
Record name 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65242-19-5
Record name 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65242-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a mixture of 16 g (0.131 mol) of ethoxymethylenemalonitrile and 450 ml of tetrahydrofuran at -35° C. is added portionwise a mixture of 20 g (0.1322 mol) of 1-(pyrrolidino)-1-cyclohexene and 300 ml of tetrahydrofuran. After 2 hrs., the reaction mixture is allowed to warm to 0° C. for 30 min. To the reaction mixture at 0° C. is added 300 ml of a saturated solution of ammonia in methanol. The reaction mixture is stirred overnight at ambient temperature, diluted with water, and extracted with methylene chloride. The combined extracts are dried (Na2SO4) and concentrated in vacuo to give an oily solid. Trituration with ethanol affords 4.3 g (19%) of title compound. Recrystallization from ethanol provides an analytical sample: m.p. 192°-193° C.; IR (KBr) 3430, 3320, 3170, 2220, 1645, and 1600 cm-1 ; NMR (DMSO-d6)δ 7.55 (s, 1H), 6.45 (br-s, 2H, exchangeable), 2.7-2.35 (m, 4H, partially obscured by DMSO), and 1.85-1.55 (m, 4H).
Name
ethoxymethylenemalonitrile
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile interact with its target and what are the downstream effects?

A: The research focuses on the anti-inflammatory activity of this compound derivatives. Specifically, docking studies were conducted to assess the binding affinity of these compounds to p38 mitogen-activated protein kinase (MAPK). [] p38 MAPK is a key enzyme involved in the inflammatory response, and its inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2). [] While the exact binding mechanism is not detailed in the provided abstracts, the study highlights that derivative 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine exhibited promising binding energy in silico. [] Furthermore, in vivo studies demonstrated that this compound significantly reduced edema and plasma PGE2 levels, indicating effective inhibition of the inflammatory cascade. []

Q2: What insights did the Structure-Activity Relationship (SAR) studies provide regarding this compound derivatives?

A: While the provided abstracts don't delve deep into specific SAR conclusions, they do highlight that structural modifications on the this compound scaffold were performed. [] The researchers synthesized a series of derivatives (4a-c) and subsequently reacted these with various reagents to generate a library of compounds. [] The fact that 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine, a compound with specific substitutions, emerged as a promising lead suggests that these modifications significantly influence the anti-inflammatory activity and potentially the binding affinity to p38 MAPK. [] Further research detailing the SAR analysis would be beneficial in understanding which structural features are crucial for activity and selectivity.

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